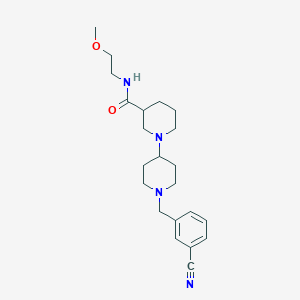

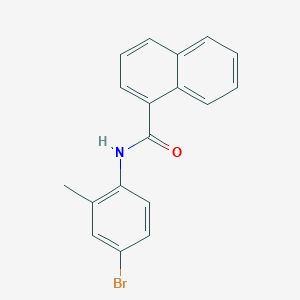

N-(4-bromo-2-methylphenyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-2-methylphenyl)-1-naphthamide, also known as BML-284, is a small molecule inhibitor of the transcription factor nuclear factor-κB (NF-κB). NF-κB is a key regulator of inflammation, immunity, and cell survival, and its dysregulation has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. BML-284 has been shown to inhibit NF-κB activation and downstream gene expression, making it a promising therapeutic agent for these diseases.

作用機序

N-(4-bromo-2-methylphenyl)-1-naphthamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and prevents the translocation of NF-κB to the nucleus, where it regulates gene expression. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to be a selective inhibitor of the canonical NF-κB pathway, which is activated by proinflammatory cytokines and other stimuli.

Biochemical and Physiological Effects:

N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to have anti-inflammatory effects in various cell types and animal models. It reduces the production of proinflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in response to stimuli such as lipopolysaccharide (LPS) and TNF-α. N-(4-bromo-2-methylphenyl)-1-naphthamide also reduces the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In addition, N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.

実験室実験の利点と制限

One advantage of N-(4-bromo-2-methylphenyl)-1-naphthamide is its selectivity for the canonical NF-κB pathway, which allows for more specific targeting of this pathway compared to other NF-κB inhibitors. N-(4-bromo-2-methylphenyl)-1-naphthamide has also been shown to have good bioavailability and pharmacokinetics in animal models. However, one limitation of N-(4-bromo-2-methylphenyl)-1-naphthamide is its relatively low potency compared to other NF-κB inhibitors, which may require higher doses for therapeutic efficacy. In addition, the potential off-target effects of N-(4-bromo-2-methylphenyl)-1-naphthamide on other signaling pathways should be carefully evaluated.

将来の方向性

For N-(4-bromo-2-methylphenyl)-1-naphthamide research include the development of more potent and selective NF-κB inhibitors, as well as the evaluation of their efficacy in clinical trials. In addition, the potential combination of N-(4-bromo-2-methylphenyl)-1-naphthamide with other therapies, such as chemotherapy or immunotherapy, should be explored. The role of NF-κB in other diseases, such as metabolic disorders and neurodegenerative diseases, also warrants further investigation. Finally, the potential side effects and toxicity of NF-κB inhibitors, including N-(4-bromo-2-methylphenyl)-1-naphthamide, should be carefully evaluated to ensure their safety for clinical use.

合成法

N-(4-bromo-2-methylphenyl)-1-naphthamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then reacted with naphthalene-1,2-diamine to yield N-(4-bromo-2-methylphenyl)-1-naphthamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

N-(4-bromo-2-methylphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB is often overactivated, leading to tumor growth and resistance to chemotherapy. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to inhibit NF-κB activation and sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, NF-κB is also dysregulated, leading to chronic inflammation and tissue damage. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to reduce inflammation and disease severity in animal models of these diseases. In addition, N-(4-bromo-2-methylphenyl)-1-naphthamide has been studied for its potential to treat inflammatory bowel disease, sepsis, and other inflammatory conditions.

特性

IUPAC Name |

N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO/c1-12-11-14(19)9-10-17(12)20-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDVSSYWLXYMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)

![[1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)

![3-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5313861.png)

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)

![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)

![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)

![4-ethyl-2-methyl-5-{[1-(3-phenylbutanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5313892.png)

![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)

![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)